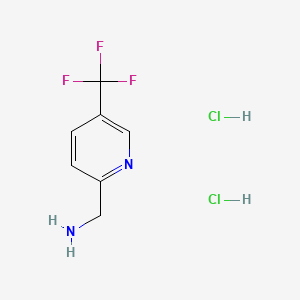

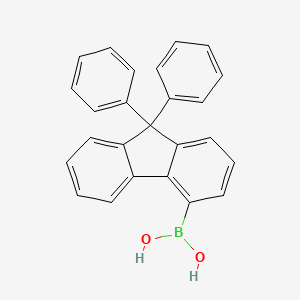

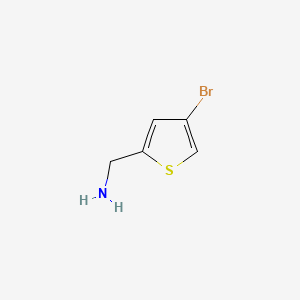

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

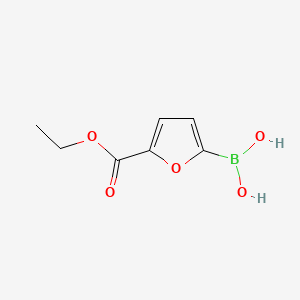

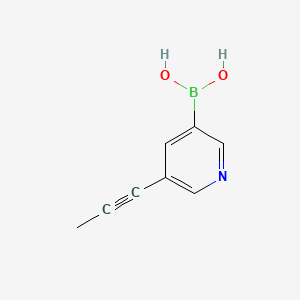

“(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” is an organic compound that appears as a white solid powder . It is soluble in some organic solvents at room temperature, such as dichloromethane, acetonitrile, and chloroform . This compound is an important intermediate in organic synthesis, used for the synthesis of other compounds . It has a high fluorescence efficiency and can be used as a fluorescent material in optoelectronic devices .

Synthesis Analysis

The synthesis of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” can be achieved through the reaction of phenylboronic acid and fluorene-2-aldehyde .Molecular Structure Analysis

The molecular formula of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” is C25H19BO2 . The InChI code is 1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H .Physical And Chemical Properties Analysis

“(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” has a molecular weight of 362.23 . It is a white solid powder at room temperature . It is soluble in some organic solvents, such as dichloromethane, acetonitrile, and chloroform .Applications De Recherche Scientifique

Fluorescent Chemosensors for Monosaccharides

Fluorene-based boronic acids, including derivatives of (9,9-Diphenyl-9H-fluoren-4-yl)boronic acid, have been synthesized and explored for their capabilities as fluorescent chemosensors for monosaccharides at physiological pH. For instance, two fluorene-based boronic acids demonstrated high selectivity and sensitivity for D-fructose, with stability constants of 47.2 and 412.9, respectively. They showed a linear response toward D-fructose in specific concentration ranges with detection limits as low as 2 × 10^(-5) mol L^(-1) (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015). Another study synthesized a new fluorene-based fluorescent boronic acid with significant fluorescence changes upon addition of saccharides at physiological pH, showing high affinity and selectivity for fructose over glucose (Hosseinzadeh et al., 2015).

Detection and Quantification of Sugar Alcohols

A new internal charge transfer (ICT) fluorene-based fluorescent boronic acid sensor was reported for the detection and quantification of sugar alcohols in aqueous solution. This sensor showed significant fluorescence changes upon addition of saccharides, exhibiting high affinity and selectivity for sorbitol at pH 8.31, with a linear response in a specific concentration range and a detection limit of 7.04 × 10^(-6) mol L^(-1) (Hosseinzadeh, Mohadjerani, & Pooryousef, 2016).

Boronic Acid Fluorescence Sensors for Biological Substances

The recent progress of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide was summarized. These sensors, including fluorene-based boronic acids, were described in terms of fluorescence intensity change, excitation and emission wavelengths, quantum yields, and water solubility. The mechanisms of fluorescent signal output for some representative sensors were also discussed, highlighting the potential for developing new fluorescent probes (Huang et al., 2012).

On-off-on Relay Fluorescence Recognition of Ions

A new boronic acid derivative functionalized with a specific moiety was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe^3+ ions and F^- ions under physiological conditions. This sensor showed high selectivity and sensitivity, with binding constants and detection limits for Fe^3+ and F^- ions. It was successfully applied in real water samples and used as a bioimaging reagent to detect intracellular ions in living cells (Selvaraj et al., 2019).

Safety And Hazards

The safety of “(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid” has not been fully studied . As an organic compound, it may have certain toxicity and irritability to the human body . When using and handling this compound, appropriate protective measures should be taken, such as wearing experimental gloves and goggles, to avoid contact with skin and eyes . It should be stored away from fire and high temperatures, and a well-ventilated working environment should be ensured . In case of accidental inhalation or skin contact, seek medical attention or consult a professional immediately .

Propriétés

IUPAC Name |

(9,9-diphenylfluoren-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BO2/c27-26(28)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17,27-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGWWZGBTYHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9,9-Diphenyl-9H-fluoren-4-yl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)

![7-Oxabicyclo[4.1.0]heptane, 3-(fluoromethyl)-](/img/no-structure.png)